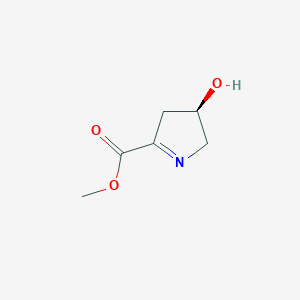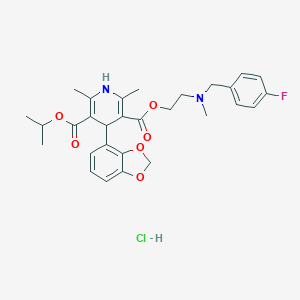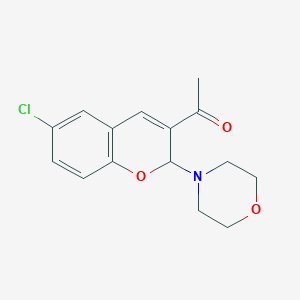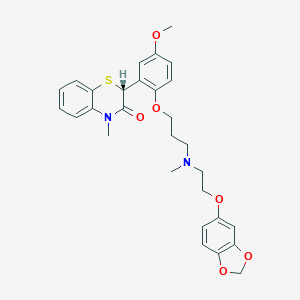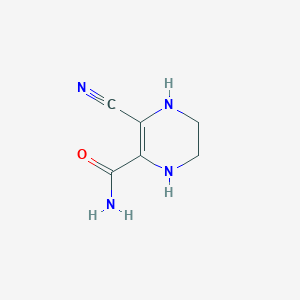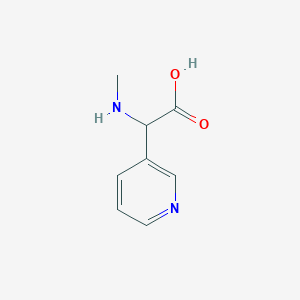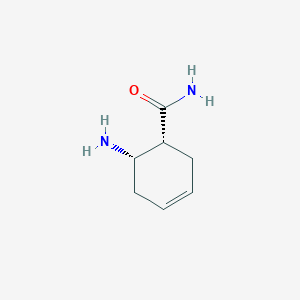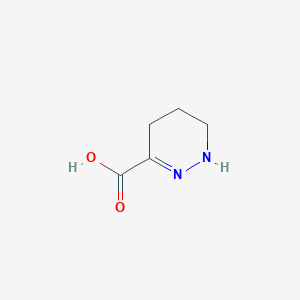
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid involves several approaches, including the enantioselective synthesis that introduces stereogenic centers in an anti relationship via sequential enantio and chemoselective hydrogenation, and diastereoselective amination processes (Greck, Bischoff, & Genêt, 1995). Another method involves a formal [3 + 3] cycloaddition reaction, demonstrating diastereo- and regioselective fashion under mild basic conditions, leading to the formation of alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates (Huo, A, & Gong, 2019).
Molecular Structure Analysis
The molecular structure of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is characterized by its cyclic nature and the presence of two stereogenic centers. Computational studies have corroborated the rationalization of observed reactivity and selectivity in synthesis processes, indicating the molecule's complex structural attributes (Lopes et al., 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including cycloaddition and annulation processes, which underscore its versatility. For instance, Lewis acid-catalyzed annulation reactions have been demonstrated, facilitating the construction of tetrahydropyridazines and highlighting the potential for synthesizing complex molecular structures (Dey, Kumar, & Banerjee, 2018).
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Derivatives : This compound has been employed as an N-acyliminium acceptor, leading to the creation of diversified and functionalized 5-methylenyl-1,4-dihydropyridazine derivatives with excellent γ′-regioselectivity (Mari et al., 2018).
Organocatalysis : It's been used in organocatalytic asymmetric syntheses, particularly in the preparation of tetrahydropyridazines substituted at the C-3 position, demonstrating its potential as an organocatalyst (Kalch et al., 2010).
Formal Cycloaddition Reactions : This acid is utilized in formal [3 + 3] cycloaddition reactions between electron-deficient cyclopropenes and hydrazones, providing an efficient route to produce alkyl 1,4,5,6-tetrahydropyridazine-3-carboxylates (Huo et al., 2019).
Enantioselective Synthesis : The enantioselective synthesis of 1,4,5,6-tetrahydropyridazine derivatives has been explored, highlighting its relevance in producing chiral compounds (Greck et al., 1995).
Diels–Alder Reactions : Employed in Diels–Alder reactions to synthesize 3-tetrazolyl-1,4,5,6-tetrahydropyridazines, offering insights into the reactivity and selectivity of these compounds (Lopes et al., 2012).
Peptide Synthesis : Its derivatives have been synthesized and incorporated into peptides, contributing significantly to the field of peptide chemistry (Nakamura et al., 1991).
Chemical Transformations : It has been involved in chemical transformations such as hydrolysis and cycloadditions, leading to the formation of various biologically relevant compounds (Schantl, 1977).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMSAGSOKUXWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546079 | |
| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
CAS RN |
111184-33-9 | |
| Record name | 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



